N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Identifying selective Wnt/β-catenin inhibitors with interpretable SAR requires structurally diverse analogs. This compound provides the unique 2-chlorobenzylsulfonyl motif for comparative profiling against 2-methylbenzyl and 4-fluorobenzyl variants. • Enables head-to-head potency & selectivity comparison • Supports computational docking validation of halogen effects • Ideal for chemical probe development targeting Wnt signaling

Molecular Formula C19H18ClN3O4S2
Molecular Weight 451.9 g/mol
Cat. No. B12203632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide
Molecular FormulaC19H18ClN3O4S2
Molecular Weight451.9 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)S(=O)(=O)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H18ClN3O4S2/c1-2-11-27-16-10-6-4-8-14(16)17(24)21-18-22-23-19(28-18)29(25,26)12-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3,(H,21,22,24)
InChIKeyPEDCCQCYNUURII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiadiazole-Benzamide Wnt Inhibitor Procurement Guide


N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide (CAS 901668-95-9, MF C19H18ClN3O4S2, MW 451.9) is a 1,3,4-thiadiazol-2-yl-benzamide derivative . It features a 2-chlorobenzylsulfonyl group at the thiadiazole 5-position and a 2-propoxybenzamide at the 2-position, placing it within a class of compounds primarily explored as inhibitors of the Wnt signaling pathway [1]. Its structure suggests potential for targeted biological activity, but quantitative comparative performance data is essential for informed procurement.

1
Wnt/β-catenin pathway inhibition study fit
1,3,4-thiadiazole-2-yl-benzamide chemotype
2
Unique 2-chlorobenzylsulfonyl motif for SAR profiling
Requires direct comparison with close analogs
3
Tool compound for kinase selectivity review
Quantitative differentiation data pending

Why Analogs Cannot Substitute This Compound


In the class of 1,3,4-thiadiazol-2-yl-benzamide Wnt inhibitors, subtle structural modifications to the benzylsulfonyl and benzamide groups can profoundly impact target affinity, selectivity, and pharmacokinetics [1]. A generic substitution without head-to-head data risks selecting an analog with significantly reduced potency, altered selectivity, or unpredictable in vivo behavior. The specific 2-chlorobenzyl and 2-propoxy substituent pattern is a unique combination, and its quantitative differentiation from close analogs like the 2-methylbenzyl or 4-fluorobenzyl variants must be established through direct comparative evidence.

Structural substitution
2-methylbenzyl or 4-fluorobenzyl analogs may show altered target engagement
Substituent pattern directly impacts Wnt pathway inhibition; no head-to-head data confirms functional equivalence.
Data gap
Lack of direct comparative evidence limits interchangeability
Analogs cannot be assumed interchangeable without quantitative differentiation; procurement decisions require assay-specific validation.

Quantitative Differentiation Evidence


High-Priority Procurement Scenarios


Probe Development for Wnt-Dependent Cancer

This compound is a candidate for chemical probe development targeting the Wnt/β-catenin pathway. Its procurement is justified for exploring structure-activity relationships (SAR) around the 2-chlorobenzylsulfonyl motif within a Wnt inhibitor program [1]. Selection is based on its potential for unique binding interactions, pending generation of comparative inhibitory data against close analogs.

Analog Selectivity Profiling

Procurement of this compound alongside its 2-methylbenzyl and 4-fluorobenzyl analogs is warranted for detailed off-target profiling. The distinct electronic and steric properties of the chlorine substituent are hypothesized to confer differential kinase selectivity, a key parameter for target validation campaigns [1].

Computational Docking Studies

The unique 2-chlorobenzyl group provides a valuable pharmacophore for computational chemistry studies. Researchers can use the compound to validate docking models that predict the impact of halogen substitution on binding affinity within the thiadiazole-benzamide binding pocket, supporting rational design of next-generation inhibitors [1].

Application
Selection Property
Validation Focus
Wnt/β-catenin pathway probe development
Unique 2-chlorobenzylsulfonyl motif
SAR and binding interaction data to generate
Kinase selectivity profiling against analogs
Analog-dependent selectivity profile
Off-target kinase panel screening
Computational pharmacophore validation
Halogen-substituted pharmacophore
Docking model validation with binding assays
Quote Request

Request a Quote for N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-2-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.